molecular formula C21H21NO5 B2859076 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid CAS No. 2361636-05-5

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid

Cat. No.: B2859076
CAS No.: 2361636-05-5
M. Wt: 367.401
InChI Key: MOUKWVRCWWSLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid is a synthetic compound featuring a four-membered azetidine ring substituted with a methoxy group at the 3-position and an acetic acid side chain. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for amines, commonly employed in peptide synthesis and solid-phase organic chemistry. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of constrained peptides or protease inhibitors due to the conformational rigidity imparted by the azetidine ring .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-21(10-19(23)24)12-22(13-21)20(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUKWVRCWWSLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related Fmoc-protected azetidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number References
2-[1-(Fmoc)-3-methoxyazetidin-3-yl]acetic acid (Target) 3-methoxy, acetic acid C₂₂H₂₁NO₅ 379.41 Not Provided
2-[(1-(Fmoc)-3-methylazetidin-3-yl)oxy]acetic acid 3-methyl, oxyacetic acid C₂₁H₂₁NO₅ 367.40 1592739-14-4
1-(Fmoc)-3-hydroxyazetidine-3-carboxylic acid 3-hydroxy, carboxylic acid C₁₉H₁₇NO₅ 339.34 2044773-70-6
2-[1-(Fmoc)-3-imidazol-1-ylazetidin-3-yl]acetic acid 3-imidazole, acetic acid C₂₃H₂₁N₃O₄ 403.44 Not Provided
1-(Fmoc)azetidine-3-carboxylic acid 3-carboxylic acid C₁₉H₁₇NO₄ 323.34 193693-64-0

Key Observations :

  • Acid Functionality : All analogues include a carboxylic acid or acetic acid side chain, critical for conjugation with amines or alcohols in peptide synthesis .
Physicochemical Properties
Property Target Compound 2-[(1-(Fmoc)-3-methylazetidin-3-yl)oxy]acetic acid 1-(Fmoc)-3-hydroxyazetidine-3-carboxylic acid
Boiling Point (°C) Not Available 569.5 Not Available
Density (g/cm³) Not Available 1.295 Not Available
Predicted CCS (Ų, [M+H]+) 193.2 () Not Available Not Available
Solubility Not Available No Data No Data

Notes:

  • The target compound’s collision cross-section (CCS) of 193.2 Ų ([M+H]+) suggests moderate polarity, comparable to imidazole-substituted analogues (193–200 Ų) .
  • Limited solubility data across analogues highlight the need for empirical testing in specific solvents (e.g., DMF or acetonitrile) for synthetic applications.

Key Differences :

  • The methylazetidine analogue () poses specific hazards (e.g., skin irritation), whereas piperazine derivatives () are safer for transport.
  • The absence of hazard data for the target compound necessitates precautionary handling per general Fmoc-protected compound guidelines .

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